molecular formula C22H19NO2S B8201888 (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B8201888
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-IBVKSMDESA-N
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Description

(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a unique oxazole ring structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfinyl group: This step often involves the oxidation of a sulfide precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Chiral resolution: The final step may involve chiral resolution techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfone derivatives: Formed through oxidation.

    Sulfide derivatives: Formed through reduction.

    Substituted phenyl derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Asymmetric synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis as a chiral auxiliary or catalyst.

    Ligand design: It can be used in the design of ligands for metal-catalyzed reactions.

Biology

    Enzyme inhibitors: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Receptor binding studies: It can be used in studies involving receptor-ligand interactions.

Medicine

    Drug development:

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group and oxazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-[2-[(S)-(4-methylphenyl)sulfonyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: A sulfone derivative with different oxidation state.

    (4S)-2-[2-[(S)-(4-methylphenyl)thio]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: A sulfide derivative with different oxidation state.

Uniqueness

The unique combination of the sulfinyl group and oxazole ring in (4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPBDIGMMUDMU-IBVKSMDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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